Telmisartan-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

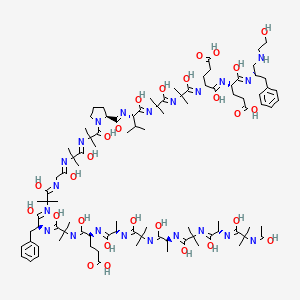

Telmisartan-d7 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist primarily used to treat hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification is particularly useful in pharmacological studies and drug development.

作用机制

Target of Action

Telmisartan-d7, like Telmisartan, is a potent antagonist of the angiotensin II type 1 receptor (AT1) . The AT1 receptor is a primary target of this compound, and it plays a crucial role in the regulation of blood pressure .

Mode of Action

This compound binds to the AT1 receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle . This binding is reversible and selective to the receptors in vascular smooth muscle and the adrenal gland . The result of this interaction is a reduction in arterial blood pressure .

Biochemical Pathways

This compound affects the angiotensin II pathway, leading to a reduction in vasoconstriction and aldosterone secretory effects . It also has PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects . In addition, Telmisartan increases eNOS production by stimulation of the PPAR-γ signaling pathway . It also inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .

Pharmacokinetics

This compound, like Telmisartan, follows nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . Both the maximum concentration (Cmax) and the area under the curve (AUC) present greater than proportional increases at higher doses . With once-daily dosing, this compound has trough plasma concentrations of about 10% to 25% of peak plasma concentrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, combination with potassium preparations or potassium-sparing diuretics could cause hyperkalemia (excessive potassium levels) . Furthermore, the neuronal ionic effects of this compound and how they potentially affect neuronal network excitability remain largely unclear . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

生化分析

Biochemical Properties

Telmisartan-d7 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation, by specifically targeting the angiotensin II type-1 receptor . Its distinct partial agonist action toward peroxisome proliferator-activated receptor gamma also imparts anti-inflammatory, antiproliferative, and antioxidant activities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it markedly suppressed the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It also demonstrated an apoptotic effect similar to pioglitazone .

Molecular Mechanism

This compound’s mechanism of action involves targeted and enduring inhibition of the AT1 receptor’s reactivity to angiotensin II . It also exhibits partial agonist activity toward the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This unique dual activity confers antioxidative, anti-inflammatory, and antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained inhibitory effects on AT1R . It also demonstrated a dose- and time-dependent antiproliferative effect in GBM cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to ameliorate hypertension and insulin resistance in rats with metabolic syndrome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It alleviates neuropathic pain by modulating RAAS components and suppressing JAK2/STAT3 and P38-MAPK signaling pathways . It also impacts metabolic and inflammatory pathways through its antioxidative and anti-inflammatory effects .

Transport and Distribution

This compound has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .

Subcellular Localization

This compound has been shown to affect the expression and localization of ZO-1 in endothelial cells . It blocks the nuclear translocation of ProHB-EGF C-Terminal Fragment in colon cancer cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Telmisartan-d7 involves the incorporation of deuterium atoms into the Telmisartan molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Employing techniques such as chromatography to isolate and purify the deuterated compound.

化学反应分析

Types of Reactions: Telmisartan-d7 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds.

科学研究应用

Telmisartan-d7 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: The deuterated form is used to study the metabolic stability and pharmacokinetics of Telmisartan.

Drug Development: It serves as a reference standard in the development of new antihypertensive drugs.

Biological Research: this compound is used in studies investigating the biological effects of angiotensin II receptor antagonists.

Medical Research: The compound is employed in research on hypertension, cardiovascular diseases, and related conditions.

相似化合物的比较

Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

Valsartan: A similar compound with comparable antihypertensive effects.

Olmesartan: Known for its high binding affinity to the angiotensin II receptor.

Uniqueness of Telmisartan-d7: this compound’s uniqueness lies in its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This makes it particularly valuable in pharmacological research and drug development.

This compound’s combination of angiotensin II receptor antagonism and partial agonist activity towards peroxisome proliferator-activated receptor gamma sets it apart from other similar compounds, offering a broader range of therapeutic effects.

属性

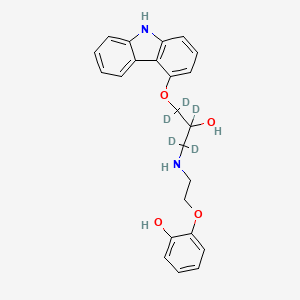

CAS 编号 |

1794754-60-1 |

|---|---|

分子式 |

C33H30N4O2 |

分子量 |

521.7 g/mol |

IUPAC 名称 |

2-[2,3,5,6-tetradeuterio-4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3,14D,15D,16D,17D |

InChI 键 |

RMMXLENWKUUMAY-ZENCXJLOSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C([2H])([2H])[2H])C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |

SMILES |

CCCC1=NC2=C(C=C(C=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C5=NC6=CC=CC=C6N5C)C |

规范 SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |

同义词 |

4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-d7; Micardis-d7; Pritor-d7; 4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl]-2-biphenylcarboxylic Acid-d7; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)

![Oxireno[H]isoquinoline](/img/structure/B586327.png)